1-Methyl-2-acetylbenzimidazole oxime
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Overview
Description
(Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime typically involves the following steps:
Formation of 1-Methyl-1H-benzo[d]imidazole: This can be achieved by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Acylation: The resulting 1-Methyl-1H-benzo[d]imidazole is then acylated using acetyl chloride to form 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone.
Oximation: Finally, the oxime derivative is obtained by reacting 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime: can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to act through multiple mechanisms, such as:
Inhibition of enzymes: Targeting specific enzymes involved in cellular processes.
Interaction with receptors: Binding to receptors and modulating their activity.
Disruption of cellular structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
(Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime: can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzo[d]imidazole: Lacks the oxime group and has different reactivity and applications.
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone: Precursor to the oxime derivative, with distinct chemical properties.
2-Substituted benzimidazoles: Exhibit varied biological activities depending on the nature of the substituent.
The uniqueness of (Z)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime
Properties
CAS No. |
945-78-8 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(NZ)-N-[1-(1-methylbenzimidazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7- |
InChI Key |
RVQBDRBJSRUURF-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=NC2=CC=CC=C2N1C |
Canonical SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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